Computed Lipophilicity (XLogP3‑AA): Target Compound vs. n‑Butyl and Methyl Analogs
The computed octanol‑water partition coefficient (XLogP3‑AA) for 1‑carbethoxy‑4‑sec‑butylpiperazine is 1.6, placing it within the optimal CNS‑drug‑likeness range (1–3) [1]. For comparison, the straight‑chain n‑butyl homolog (CAS 63981‑41‑9) has an experimentally derived LogP of 1.44, while the methyl analog (CAS 63981‑39‑5) is more hydrophilic with a LogP near 0.5–0.8 . The ≈0.2‑LogP unit offset between sec‑butyl and n‑butyl, combined with the steric shielding of the branched alkyl chain, can alter membrane permeability and protein‑binding kinetics.
n‑Butyl: 1.44
Methyl: 0.6–0.8
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA / experimental LogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.6; experimental LogP (Chemsrc) = 1.43 |
| Comparator Or Baseline | n‑Butyl analog (CAS 63981‑41‑9): experimental LogP = 1.44; Methyl analog (CAS 63981‑39‑5): estimated XLogP3‑AA ≈ 0.6–0.8 |
| Quantified Difference | ΔLogP (sec‑butyl – n‑butyl) ≈ +0.2 (computed); ΔLogP (sec‑butyl – methyl) ≈ +0.8–1.0 |
| Conditions | XLogP3‑AA calculated by PubChem (Cactvs 3.4.8.18); experimental LogP from Chemsrc database (shake‑flask or HPLC‑derived) |
Why This Matters
A 0.2‑log unit shift in LogP can correspond to a ~1.6‑fold change in partition coefficient, which may be decisive when fine‑tuning CNS penetration or aqueous solubility in lead optimisation.
- [1] PubChem. Compound Summary for CID 115502: Computed descriptor XLogP3‑AA = 1.6. National Center for Biotechnology Information; 2025. View Source
